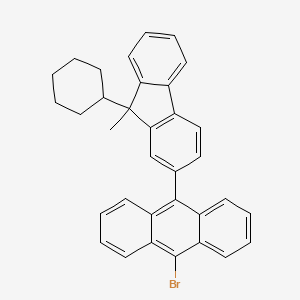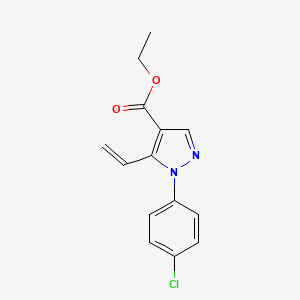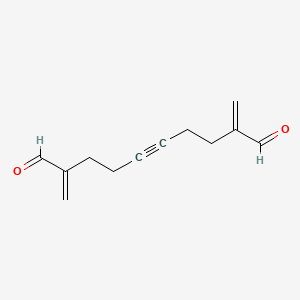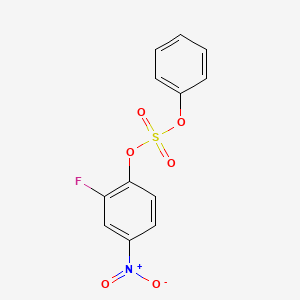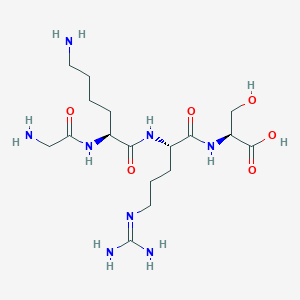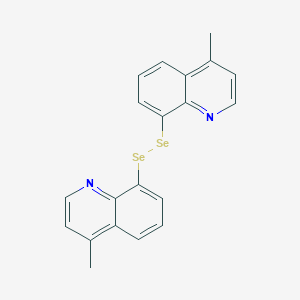![molecular formula C9H16S2 B14209451 (Bicyclo[2.2.1]heptane-2,2-diyl)dimethanethiol CAS No. 831225-31-1](/img/structure/B14209451.png)
(Bicyclo[2.2.1]heptane-2,2-diyl)dimethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Bicyclo[221]heptane-2,2-diyl)dimethanethiol is a bicyclic compound with a unique structure that includes two thiol groups attached to a bicyclo[221]heptane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]heptane-2,2-diyl)dimethanethiol typically involves the reaction of bicyclo[2.2.1]heptane derivatives with thiol-containing reagents. One common method is the reaction of bicyclo[2.2.1]heptane-2,2-dicarboxylic acid with thiol-containing compounds under reducing conditions . Another approach involves the use of cyclopentadiene and noncyclic olefins to form bicyclo[2.2.1]heptene derivatives, which are then isomerized to the desired bicyclo[2.2.1]heptane derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of isomerization catalysts and efficient purification techniques is crucial for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
(Bicyclo[2.2.1]heptane-2,2-diyl)dimethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, thioethers, and other substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(Bicyclo[2.2.1]heptane-2,2-diyl)dimethanethiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its thiol groups.
Medicine: Explored for its potential therapeutic properties, including as an antioxidant.
Industry: Utilized in the production of specialized materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism by which (Bicyclo[2.2.1]heptane-2,2-diyl)dimethanethiol exerts its effects involves the reactivity of its thiol groups. These groups can form disulfide bonds, interact with metal ions, and participate in redox reactions. The molecular targets and pathways involved include thiol-disulfide exchange reactions and interactions with reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane-2,3-diyldimethanamine: Similar structure but with amine groups instead of thiol groups.
Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene: Similar bicyclic framework but different functional groups.
Eigenschaften
CAS-Nummer |
831225-31-1 |
|---|---|
Molekularformel |
C9H16S2 |
Molekulargewicht |
188.4 g/mol |
IUPAC-Name |
[2-(sulfanylmethyl)-2-bicyclo[2.2.1]heptanyl]methanethiol |
InChI |
InChI=1S/C9H16S2/c10-5-9(6-11)4-7-1-2-8(9)3-7/h7-8,10-11H,1-6H2 |
InChI-Schlüssel |
URAGDHSBDAUQMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2(CS)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


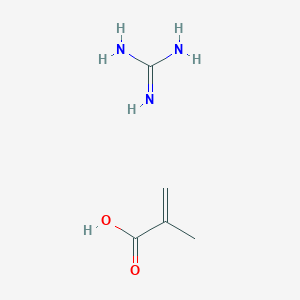
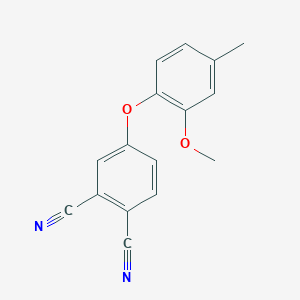
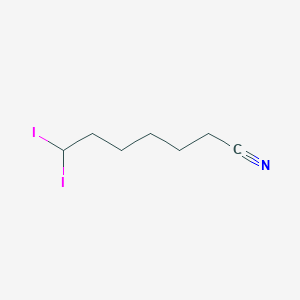
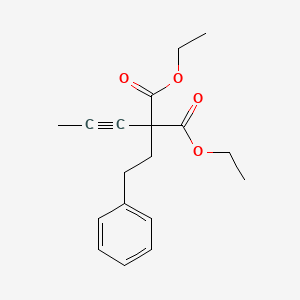
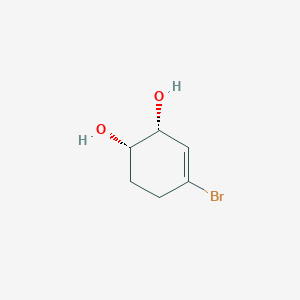
![N-[3-(Dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide](/img/structure/B14209391.png)
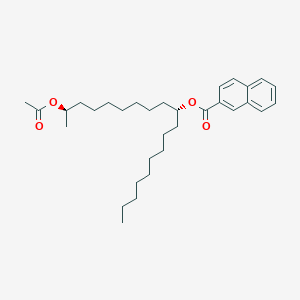
![3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one](/img/structure/B14209405.png)
